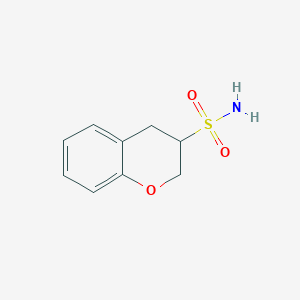
3,4-Dihydro-2H-1-benzopyran-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-1-benzopyran-3-sulfonamide is a chemical compound with the molecular formula C9H11NO3S. . This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring structure. Benzopyrans are known for their diverse biological activities and are used in various scientific research fields.
Preparation Methods
The synthesis of 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide involves several stepsThe reaction conditions typically involve the use of sulfonyl chlorides and amines under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3,4-Dihydro-2H-1-benzopyran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfone derivative.
Reduction: Reduction reactions can modify the sulfonamide group to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dihydro-2H-1-benzopyran-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dihydro-2H-1-benzopyran-3-sulfonamide can be compared with other benzopyran derivatives, such as:
3,4-Dihydro-2H-1-benzopyran-4-sulfonamide: Similar structure but with the sulfonamide group at a different position.
3,4-Dihydro-2H-1-benzopyran-6-sulfonamide: Another positional isomer with distinct biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: A different scaffold with various pharmacological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties.
Biological Activity
3,4-Dihydro-2H-1-benzopyran-3-sulfonamide is a compound belonging to the benzopyran family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure consisting of a benzene ring fused to a pyran ring, with a sulfonamide group that enhances its reactivity and biological activity. The molecular formula is C10H11NO3S, with a molecular weight of approximately 233.26 g/mol.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes by forming covalent bonds with nucleophiles in the active sites. This property is crucial for its antimicrobial and anti-inflammatory activities.
- Serotonergic Activity : Studies have shown that derivatives of benzopyran compounds can exhibit selective binding to serotonin receptors (5-HT1A), which may contribute to their anxiolytic and antidepressant effects .
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Relaxant Activity : In preclinical studies, analogs of this compound have demonstrated relaxant effects on smooth muscles, particularly in guinea pig tracheal tissues. This suggests potential applications in treating respiratory conditions .
Case Studies
Several studies have highlighted the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various benzopyran derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Relaxation Studies : In an experiment involving isolated guinea pig tracheal spirals, several derivatives were tested for their relaxant effects compared to cromakalim. The results indicated enhanced relaxant activity for specific substitutions at the C-6 position of the benzopyran ring .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-3-sulfonamide |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H2,10,11,12) |
InChI Key |
YQKATAXZPPZTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















